N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The structural similarity of the thiazolopyrimidine ring system to purine makes it a promising scaffold for the design of new medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .
Industrial Production Methods
Industrial production methods for thiazolopyrimidine derivatives often involve multi-step synthesis processes that are optimized for yield and purity . These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial and antifungal activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes involved in cell proliferation, such as topoisomerase II . This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolopyrimidine Derivatives: Other derivatives, such as those with different substituents on the thiazole or pyrimidine rings, also show significant biological activities.
Uniqueness
N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substituents, which enhance its biological activity and selectivity . The presence of the 2,5-dimethoxyphenyl group, in particular, contributes to its high potency as an anticancer agent .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-8-24-16-17-7-11(15(21)19(9)16)14(20)18-12-6-10(22-2)4-5-13(12)23-3/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGDCACVACMTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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